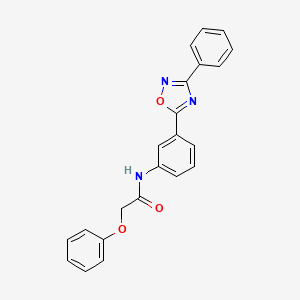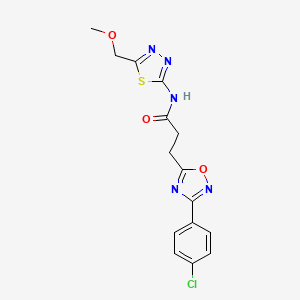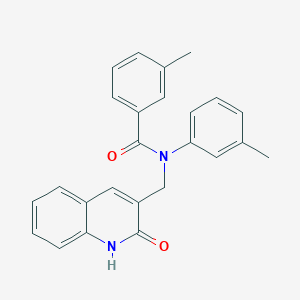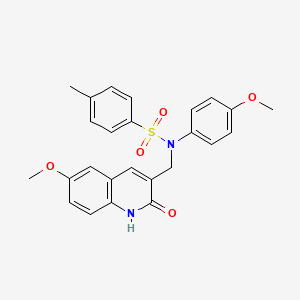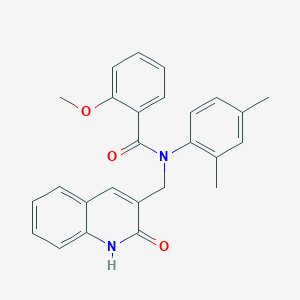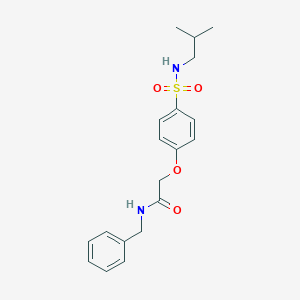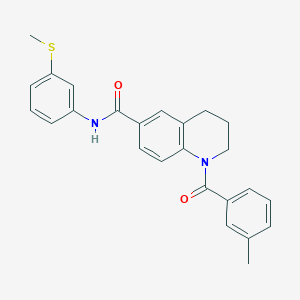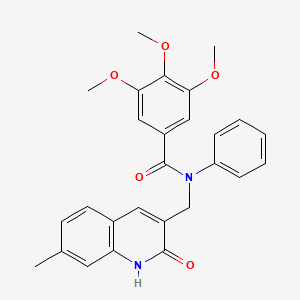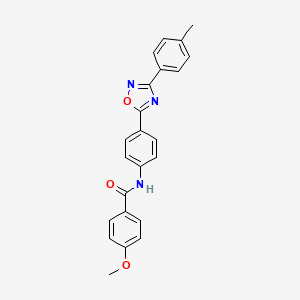
4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as PTAA, is a novel compound that has recently gained attention in scientific research. PTAA is a member of the oxadiazole family and has shown promising results in various biological applications.
作用機序
The mechanism of action of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not yet fully understood. However, it is believed that 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide exerts its effects by interacting with various molecular targets in the body. For example, in cancer treatment, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication. In Alzheimer's disease, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to inhibit the formation of amyloid-beta plaques, which are believed to be a major contributor to the disease.
Biochemical and Physiological Effects
4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have various biochemical and physiological effects in the body. In cancer treatment, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to reduce amyloid-beta accumulation and improve cognitive function. In inflammation, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and reduce inflammation.
実験室実験の利点と制限
One of the major advantages of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is its relatively simple synthesis method and high yield and purity. This makes it an attractive compound for use in various lab experiments. However, one of the limitations of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide and its potential side effects.
将来の方向性
There are several future directions for research on 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One area of interest is the development of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential side effects of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide and its derivatives. Additionally, more research is needed to fully understand the mechanism of action of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide and its potential applications in various diseases and conditions.
Conclusion
In conclusion, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a novel compound that has shown great potential in various scientific research applications. Its relatively simple synthesis method and high yield and purity make it an attractive compound for use in various lab experiments. 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have various biochemical and physiological effects in the body, including inducing apoptosis, inhibiting cell proliferation, reducing tumor growth, reducing amyloid-beta accumulation, improving cognitive function, and reducing inflammation. However, more research is needed to fully understand the mechanism of action of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide and its potential side effects.
合成法
4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzamide with p-tolyl hydrazine to form 4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline. This intermediate is then reacted with 4-methoxybenzoyl chloride to form 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide. The synthesis of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a relatively straightforward process and can be achieved with high yield and purity.
科学的研究の応用
4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has shown great potential in various scientific research applications, including cancer treatment, Alzheimer's disease, and inflammation. In cancer treatment, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to reduce amyloid-beta accumulation and improve cognitive function. In inflammation, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
4-methoxy-N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-3-5-16(6-4-15)21-25-23(29-26-21)18-7-11-19(12-8-18)24-22(27)17-9-13-20(28-2)14-10-17/h3-14H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNAIQLEBAZQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

